molecular formula C20H16N2O6S B15041845 {4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetic acid

{4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B15041845
M. Wt: 412.4 g/mol
InChI Key: ZEKUJFGZJINHMU-NTEUORMPSA-N
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Description

2-(4-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a phenyl group, a diazinane ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the core diazinane ring. This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the diazinane ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-(4-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-{[(5E)-4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C20H16N2O6S

Molecular Weight

412.4 g/mol

IUPAC Name

2-[4-[(E)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H16N2O6S/c1-27-16-10-12(7-8-15(16)28-11-17(23)24)9-14-18(25)21-20(29)22(19(14)26)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,24)(H,21,25,29)/b14-9+

InChI Key

ZEKUJFGZJINHMU-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC(=O)O

Origin of Product

United States

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